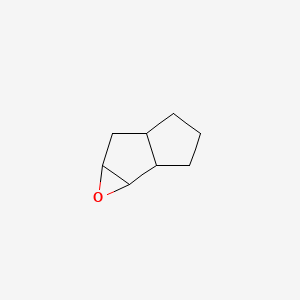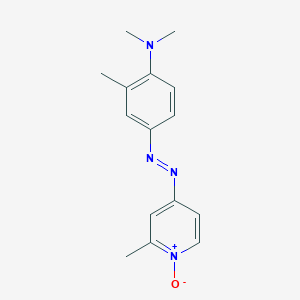
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-YL)diazenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline: is a heterocyclic organic compound with the molecular formula C15H18N4O and a molecular weight of 270.33 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an azo group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline typically involves the reaction of N,N-dimethylaniline with 2-methyl-1-oxidopyridine-4-diazonium salt . The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction mixture is then stirred at a controlled temperature to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine hydrate .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of halogenated derivatives .
Applications De Recherche Scientifique
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and an azo group makes it particularly versatile in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C15H18N4O |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N,N,2-trimethyl-4-[(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(5-6-15(11)18(3)4)16-17-14-7-8-19(20)12(2)10-14/h5-10H,1-4H3 |
Clé InChI |
GOSAJBKMYAUSRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC(=[N+](C=C2)[O-])C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
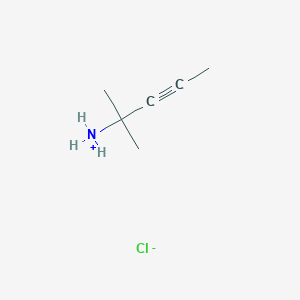
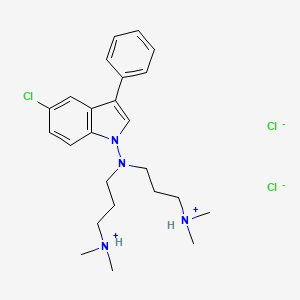
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
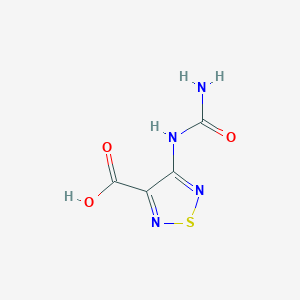
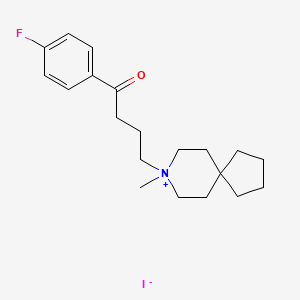
![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
